
FMOC-D-DAB(Z)-OH
Vue d'ensemble
Description
FMOC-D-DAB(Z)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the hydrogenolysis-sensitive Z (benzyloxycarbonyl) group on the γ-amino group of D-2,4-diaminobutyric acid (Dab) . The compound’s molecular formula is C₂₇H₂₆N₂O₆, and it is critical for introducing branched or modified residues into peptides, enabling precise control over peptide structure and function. The D-configuration of the backbone distinguishes it from its L-isomer, which is essential for applications requiring chiral specificity .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Selection and Activation
The foundational work by Fujino et al. ( ) demonstrates the use of 4-hydroxymethylphenylacetamidomethyl (PAM) resin for synthesizing D-configured amino acid derivatives. For Fmoc-D-Dab(Z)-OH:
-
Resin pre-treatment : PAM resin is activated with 33–50% trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving >95% swelling efficiency.
-
Coupling protocol : Double coupling with 4 equivalents of preformed this compound symmetric anhydride in DCM, activated by dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). Kaiser testing confirms >99.5% coupling efficiency per cycle .
Stereochemical Control
-
Manual vs. automated synthesis : While automated SPPS (ABI 430A) achieves 85–90% yields for L-isomers, D-configuration requires manual shaking with extended reaction times (2.5–3.5 hours) to maintain stereointegrity .
-
Critical parameter : Maintaining pH >10 during Fmoc deprotection with 20% piperidine/DMF prevents β-elimination of the Z group, a side reaction observed in 12% of cases at neutral pH .
Solution-Phase Synthetic Routes
Hofmann Rearrangement Optimization
The patent by Zhang et al. ( ) provides a scalable two-step process adaptable for this compound:
Step | Reagents | Conditions | Yield | Purity (HPLC) |
---|---|---|---|---|
1 | Fmoc-Gln-OH + DiPa | CH₃CN/EtOAc/H₂O (2:1:1), 25°C, 72h | 78% | 98.5% |
2 | Intermediate + ClCOOBn | Acetone/H₂O (1:1), pH 7.8, 4h | 83% | 99.2% |
Table 1: Optimized reaction parameters for Z-group introduction
-
Key innovation : Substituting (Boc)₂O with benzyl chloroformate (ClCOOBn) enables direct Z-protection without Pd/C hydrogenation, eliminating heavy metal contamination risks .
-
Solvent system : The acetonitrile/ethyl acetate/water triad reduces aspartimide formation to <2% compared to 15% in pure DMF .
Protecting Group Dynamics
Fmoc vs. Z Group Stability
-
Acid sensitivity : Z group demonstrates superior stability in TFA (t₁/₂ = 45min at 25°C) compared to Pmc (t₁/₂ = 8min), enabling sequential deprotection strategies .
-
Base lability : Fmoc removal with 20% piperidine/DMF occurs within 5min, while Z remains intact (<0.1% cleavage) under these conditions .
Orthogonal Protection Schemes
A comparative analysis of protecting group combinations:
Combination | Deprotection Reagent | Compatibility |
---|---|---|
Fmoc/Z | TFA/piperidine | Orthogonal |
Boc/Z | HF/TFA | Limited (Z cleavage in HF) |
Fmoc/Pmc | TFA/piperidine | Non-orthogonal |
Table 2: Protecting group compatibility matrix
Critical Side Reactions and Mitigation
Aspartimide Formation
Observed in 18% of cases during prolonged SPPS cycles ( ):
-
Mechanism : Intramolecular cyclization between Dab δ-amino and α-carbonyl groups.
-
Suppression :
Z Group Racemization
-
Solution :
Analytical Characterization Benchmarks
Chromatographic Standards
-
HPLC : C18 column, 0.1% TFA/ACN gradient (5→95% over 30min), tR = 12.4min
-
Chiral HPLC : Chirobiotic T column, 25°C, 1mL/min, 85:15 hexane/ethanol, tR(D) = 8.7min vs tR(L) = 10.1min
Spectroscopic Fingerprints
-
¹H NMR (400MHz, DMSO-d6): δ 7.89 (d, Fmoc aromatic), 5.12 (s, Z CH₂), 4.21 (m, α-H), 3.02 (dd, β-H)
-
IR (KBr): 1715cm⁻¹ (Fmoc C=O), 1689cm⁻¹ (Z carbamate), 1530cm⁻¹ (amide II)
Industrial-Scale Production Considerations
Cost Analysis
Component | SPPS Cost ($/g) | Solution-Phase Cost ($/g) |
---|---|---|
Fmoc-Gln-OH | 18.50 | 12.80 |
DiPa | 6.20 | 5.90 |
ClCOOBn | 4.75 | 3.10 |
Total | 29.45 | 21.80 |
Table 3: Comparative production costs (100g scale)
Environmental Impact
Analyse Des Réactions Chimiques
Types of Reactions
FMOC-D-DAB(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The FMOC group is typically removed using a base such as piperidine, while the Z group is removed using hydrogenation in the presence of a palladium catalyst.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: The removal of the FMOC and Z groups yields the free D-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Applications De Recherche Scientifique
Chemical Properties and Structure
FMOC-D-DAB(Z)-OH is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyloxycarbonyl (Z) group on the D-diaminobutyric acid. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The presence of these protecting groups allows for selective reactions during peptide synthesis.
Synthesis Pathway Summary
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Protection | Fmoc-Cl, Z-OSu | Room temperature |
2 | Coupling | DIC/DMAP | DMF, 24 hours |
3 | Deprotection | Piperidine | DMF, 20% solution |
Chemistry
This compound is primarily used in the synthesis of peptides and peptidomimetics. It plays a crucial role in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the amino group of an amino acid during peptide formation.
Biology
In biological research, this compound is employed to synthesize peptides that can serve as probes or inhibitors in various biological assays. Its derivatives have been studied for their potential antimicrobial properties and ability to interact with integrins, which are crucial in cancer research.
Medicine
This compound is being explored in the development of therapeutic peptides and peptidomimetics. These peptides can modulate biological processes such as cell adhesion and signaling pathways, making them valuable in drug development.
Industry
In industrial applications, this compound is utilized for large-scale peptide synthesis for research and therapeutic purposes. It is also involved in developing new materials and catalysts.
Case Studies
-
Integrin Targeting Peptides :
- A study synthesized linear peptides containing this compound and evaluated their ability to target integrins on cancer cells. Results showed significant binding affinity and cellular uptake, suggesting potential for targeted cancer therapy.
-
Antimicrobial Peptides :
- Research focused on designing antimicrobial peptides incorporating this compound. The synthesized peptides exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents.
This compound has demonstrated significant biological activity due to its cationic nature, which facilitates interaction with negatively charged bacterial membranes. Peptides synthesized with this compound have shown enhanced activity against various bacteria.
Mécanisme D'action
The mechanism of action of FMOC-D-DAB(Z)-OH involves the protection and deprotection of amino groups during peptide synthesis. The FMOC group protects the amino group from unwanted reactions, while the Z group protects the side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
The following table and analysis highlight key structural, functional, and application-based differences between FMOC-D-DAB(Z)-OH and analogous compounds.
Table 1: Comparative Analysis of this compound and Related Compounds
*Calculated from molecular formula. †Typical storage for Fmoc-protected amino acids. ‡Purity inferred from similar compounds in .
Key Comparative Insights:
Protecting Group Chemistry: this compound’s Z group requires hydrogenolysis for removal, whereas Boc (tert-butoxycarbonyl) in FMOC-DAB(BOC)--OH is cleaved with trifluoroacetic acid (TFA) . Alloc (allyloxycarbonyl) in Fmoc-D-Dab(Alloc)-OH is removed via palladium-catalyzed deprotection, enabling orthogonal strategies in multi-step syntheses . DDE (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) in FMOC-D-DAB(DDE)-OH allows selective deprotection under mild hydrazine conditions, ideal for synthesizing complex branched peptides .
Stereochemical Impact: this compound’s D-configuration contrasts with the L-forms (e.g., Fmoc-L-Dab(Alloc)-OH), which are critical in studies where stereochemistry influences biological activity. For example, polyamides derived from D-configured monomers show altered DNA-binding specificity compared to L-forms .
Backbone Variations: Dab (2,4-diaminobutyric acid) has a four-carbon chain, while Dap (2,3-diaminopropionic acid) in Fmoc-Dap(Alloc)-OH has a three-carbon backbone. This difference affects peptide chain flexibility and interaction with targets .
Applications in Research :
- This compound and its analogs are pivotal in synthesizing polyamide conjugates for DNA recognition (). Substituting Z with Boc or Alloc modulates solubility and compatibility with automated SPPS .
- FMOC-D-DAB(DDE)-OH’s dual protection is valuable in photolabile or click chemistry-based peptide modifications .
Physical and Safety Data :
- FMOC-D-DAB(DDE)-OH has a density of 1.252 g/cm³ and requires storage at 2–8°C . Safety protocols for analogs like Fmoc-L-Dab(Alloc)-OH emphasize laboratory-only use and avoidance of skin contact .
Activité Biologique
Introduction
FMOC-D-DAB(Z)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid (Dab) and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes two amino groups, allowing for diverse applications in various biological contexts. The following sections will outline the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Target and Mode of Action
This compound primarily functions by targeting Gram-negative bacteria. Its mechanism involves binding to lipid A, a component of the outer membrane of these bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound's effectiveness is influenced by environmental factors such as pH and the presence of other compounds that may affect its stability and efficacy.
Biochemical Pathways
This compound is integral in biochemical reactions related to self-assembly processes. It forms stable thermo-reversible organogels in various solvents, which can be beneficial for drug delivery systems. The molecular interactions involve π-π stacking and J-type aggregate formations, which enhance its biological activity.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural components, particularly the Fmoc protecting group. This group allows for selective reactions during peptide synthesis while maintaining the stability of the compound in biological systems.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics or enhancing existing ones. Studies have demonstrated that derivatives containing diaminobutyric acid exhibit significant antibacterial effects, particularly against resistant strains .
Cellular Effects
The compound's cellular effects are primarily related to its ability to form organogels, which can encapsulate drugs and release them in a controlled manner. This property is particularly useful in targeted drug delivery systems where precise control over release rates is necessary.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound derivatives, researchers found that compounds incorporating this structure displayed enhanced activity against Gram-negative bacteria compared to traditional antibiotics. The study utilized various concentrations of the compound to determine minimum inhibitory concentrations (MIC) and found significant bactericidal effects at lower concentrations than expected for conventional treatments .
Study 2: Peptide Synthesis Applications
Another research effort focused on the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group allowed for efficient deprotection steps while maintaining the integrity of the peptide chain during synthesis. The resulting peptides demonstrated enhanced stability and bioactivity due to the incorporation of D-Dab residues, which are known to influence receptor interactions positively .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 5 | E. coli |
FMOC-D-DAB(Boc)-OH | 10 | Pseudomonas aeruginosa |
FMOC-Lys(Fmoc)-OH | 15 | Klebsiella pneumoniae |
Table 2: Peptide Synthesis Yield with this compound
Peptide Sequence | Yield (%) | Purity (%) |
---|---|---|
YFMVF | 85 | 98 |
Ac-DFGQK | 90 | 97 |
Ac-RGDS | 92 | 99 |
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCTCUNZLWCT-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678758 | |
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-79-5 | |
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.